10,10a-dihydro-5H-[1,3]oxazolo[3,4-b]isoquinoline-1,3-dione
CAS No.:
Cat. No.: VC20683954
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO3 |
|---|---|
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 10,10a-dihydro-5H-[1,3]oxazolo[3,4-b]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C11H9NO3/c13-10-9-5-7-3-1-2-4-8(7)6-12(9)11(14)15-10/h1-4,9H,5-6H2 |
| Standard InChI Key | MFQCEFDMLXLCGB-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(=O)OC(=O)N2CC3=CC=CC=C31 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
10,10a-Dihydro-5H- oxazolo[3,4-b]isoquinoline-1,3-dione (CAS: 186606-17-7) is a bicyclic organic compound with the molecular formula C₁₁H₉NO₃ and a molar mass of 203.19 g/mol . Its IUPAC name reflects the fusion of an oxazole ring with a partially hydrogenated isoquinoline system, where the oxazole moiety is substituted with two ketone groups at positions 1 and 3. The stereochemistry of the compound is defined by the (10aS) configuration, indicating a specific spatial arrangement of the hydrogen atoms at the 10a position .
Key Structural Features:
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Oxazole Ring: A five-membered heterocycle containing one oxygen and one nitrogen atom, fused to the isoquinoline system.
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Isoquinoline Core: A ten-membered bicyclic structure with a benzene ring fused to a pyridine-like ring, partially saturated at the 10 and 10a positions.
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Dione Substituents: Two ketone groups at positions 1 and 3 of the oxazole ring, contributing to the compound’s electrophilic reactivity.
Physicochemical Properties
The compound’s physicochemical profile has been extensively characterized (Table 1):
Table 1: Physicochemical Properties of 10,10a-Dihydro-5H- oxazolo[3,4-b]isoquinoline-1,3-dione
| Property | Value | Source |
|---|---|---|
| Melting Point | 174–178°C (lit.) | |
| Predicted Boiling Point | 328.0 ± 52.0°C | |
| Density | 1.43 ± 0.1 g/cm³ | |
| pKa | -2.38 ± 0.20 | |
| Solubility | Insoluble in water; soluble in DMSO |
The low pKa value (-2.38) indicates strong electron-withdrawing effects from the dione groups, enhancing the compound’s acidity at the α-positions . Its insolubility in water necessitates polar aprotic solvents like dimethyl sulfoxide (DMSO) for experimental handling.
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is synthesized via cyclocondensation reactions between isoquinoline derivatives and carbonyl-containing reagents. A representative pathway involves:
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Cyclocondensation: Reacting 3,4-dihydroisoquinoline with a dicarbonyl compound (e.g., oxalyl chloride) in the presence of a base, yielding the oxazolo-isoquinoline scaffold.
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Hydrogenation: Partial saturation of the isoquinoline ring using catalytic hydrogenation to achieve the 10,10a-dihydro configuration .
Key Reaction Conditions:
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Temperature: 80–120°C under reflux.
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Catalysts: Anhydrous sodium acetate or piperidine.
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Solvents: Glacial acetic acid or dioxane.
Reactivity and Derivatives
The compound participates in reactions typical of fused heterocycles:
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Ring-Opening Reactions: Treatment with nucleophiles (e.g., amines) cleaves the oxazole ring, forming amide derivatives.
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Electrophilic Substitution: The electron-deficient oxazole ring undergoes substitutions at the 5-position, enabling functionalization with halogens or alkyl groups.
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Oxidation/Reduction: The dione groups can be reduced to diols using sodium borohydride or oxidized to carboxylic acids under strong acidic conditions.
Biological and Industrial Applications
Industrial Relevance
In materials science, the compound’s rigid bicyclic structure enhances thermal stability in polymers. Industrial applications include:
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Polymer Additives: Improves glass transition temperatures (Tg) in epoxy resins.
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Coating Agents: Forms cross-linked networks with acrylates, enhancing scratch resistance.
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